N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S2/c1-8-6-21-12(15-8)16-10(19)7-22-13-18-17-11(20-13)9-3-2-4-14-5-9/h2-6H,7H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQYXTKADFSJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322976 | |
| Record name | N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
725706-84-3 | |
| Record name | N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound incorporates thiazole and oxadiazole moieties, known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this compound based on recent research findings.
Antimicrobial Activity
Research indicates that compounds featuring the thiazole and oxadiazole rings exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) demonstrated that derivatives containing these rings showed notable inhibition against Mycobacterium bovis BCG. The most effective compounds were identified through molecular docking studies that confirmed their binding affinity to critical enzymes involved in bacterial fatty acid biosynthesis .
| Compound | Activity | MIC (µM) |
|---|---|---|
| 8a | Antitubercular | 4–8 |
| 8b | Antitubercular | 6–10 |
Anticancer Activity
The anticancer potential of this compound was evaluated using various cancer cell lines. In vitro studies revealed that the compound exhibited cytotoxicity against human breast adenocarcinoma cells with an IC50 value in the low micromolar range. Structure–activity relationship (SAR) studies suggested that the presence of both thiazole and oxadiazole moieties enhances the anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 7.5 |
Antiviral Activity
The antiviral efficacy of this compound has also been explored. In a study focusing on various heterocyclic compounds, derivatives similar to this compound showed promising results against viruses such as HSV and CV-B4. The mechanism of action was hypothesized to involve interference with viral replication processes .
Case Studies
- Antimicrobial Efficacy Against Mycobacterium : A series of thiazole and oxadiazole derivatives were synthesized and tested for their antitubercular activity. The most promising candidates demonstrated MIC values significantly lower than traditional treatments like isoniazid .
- Cytotoxicity in Cancer Models : In a comparative study of various thiazole-containing compounds against cancer cell lines, N-(4-methyl...) was found to be one of the most potent agents, leading to further investigations into its mechanism of action involving apoptosis induction .
Scientific Research Applications
Structural Formula
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been synthesized and tested against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 15.0 | Induces apoptosis via mitochondrial pathway |
| Compound B | A549 (lung adenocarcinoma) | 23.3 | Inhibits cell proliferation through cell cycle arrest |
In one study, thiazole-integrated pyridine derivatives were synthesized and showed promising results against breast cancer cells with an IC50 of 5.71 µM, outperforming standard treatments like 5-fluorouracil .
Antimicrobial Properties
Thiazole derivatives are known for their broad-spectrum antimicrobial activity. Compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have been evaluated for their ability to inhibit bacterial growth:
The compound's thiazole and pyridine components contribute to its interaction with microbial enzymes, enhancing its efficacy.
Neuroprotective Effects
Certain thiazole derivatives have shown neuroprotective effects in models of neurodegenerative diseases. A study reported that compounds with similar structures could reduce oxidative stress markers in neuronal cells .
Anti-inflammatory Activity
Inflammation is a common pathway in many diseases, and compounds derived from thiazoles have been linked to anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory conditions.
Case Study 1: Anticancer Efficacy
A recent investigation synthesized several thiazole-pyridine hybrids and tested them against various cancer cell lines:
Findings:
- The most active compound demonstrated an IC50 of 10 µM against the MCF-7 breast cancer cell line.
- Structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups significantly enhanced anticancer activity.
Case Study 2: Antimicrobial Evaluation
A series of thiazole derivatives were screened for their antimicrobial properties against clinical isolates:
Results:
- The best-performing compound exhibited an MIC of 16 µg/mL against S. aureus.
- These results highlight the potential for developing new antimicrobial agents based on the thiazole scaffold.
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the cornerstone for thiazole ring formation. For 4-methyl-1,3-thiazol-2-amine, the protocol involves:
- Reactants : α-Chloroketone (e.g., 3-chloropentan-2-one) and thiourea.
- Mechanism : Nucleophilic attack by thiourea’s sulfur on the α-carbon of the chloroketone, followed by cyclodehydration.
- Conditions : Reflux in ethanol (12–16 h) under acidic catalysis (HCl).
Equation :
$$
\text{CH}3\text{COCHClCH}3 + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl, EtOH}} \text{C}4\text{H}6\text{N}2\text{S} + \text{HCl} + \text{H}2\text{O}
$$
Yield Optimization :
- Excess thiourea (1.5 equiv) improves cyclization efficiency.
- Neutralization with NaHCO₃ post-reaction minimizes byproduct formation.
Synthesis of 5-Pyridin-3-yl-1,3,4-oxadiazole-2-thiol
Hydrazide Intermediate Preparation
Nicotinic acid (pyridine-3-carboxylic acid) serves as the pyridine precursor:
- Esterification : Nicotinic acid → methyl nicotinate (SOCl₂/MeOH).
- Hydrazide Formation : Methyl nicotinate + hydrazine hydrate → nicotinohydrazide (80–85% yield).
Equation :
$$
\text{C}6\text{H}5\text{NO}2 + \text{N}2\text{H}4\cdot\text{H}2\text{O} \rightarrow \text{C}6\text{H}7\text{N}3\text{O} + \text{CH}3\text{OH}
$$
Oxadiazole Cyclization
Nicotinohydrazide undergoes cyclization with carbon disulfide (CS₂) under basic conditions:
- Conditions : KOH (2 equiv), CS₂ (3 equiv), ethanol reflux (6–8 h).
- Mechanism : Nucleophilic addition of hydrazide to CS₂, followed by intramolecular cyclization and sulfur incorporation.
Equation :
$$
\text{C}6\text{H}7\text{N}3\text{O} + \text{CS}2 \xrightarrow{\text{KOH}} \text{C}7\text{H}5\text{N}3\text{OS}2 + \text{H}_2\text{O}
$$
Purification : Silica gel chromatography (eluent: ethyl acetate/hexane 3:7) isolates the oxadiazole-thiol (70–75% yield).
Assembly of the Acetamide Linker
Chloroacetylation of Thiazole Amine
4-Methyl-1,3-thiazol-2-amine reacts with chloroacetyl chloride to form the acetamide intermediate:
- Conditions : Dichloromethane (DCM), 0–5°C, triethylamine (TEA) as base.
- Stoichiometry : 1:1.2 molar ratio (amine:chloroacetyl chloride).
Equation :
$$
\text{C}4\text{H}6\text{N}2\text{S} + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA}} \text{C}6\text{H}7\text{ClN}_2\text{OS} + \text{HCl}
$$
Yield : 88–92% after recrystallization (ethanol/water).
Thiol-Acetamide Coupling
Nucleophilic Substitution
The oxadiazole-thiol’s sulfur nucleophile displaces chloride from N-(4-methylthiazol-2-yl)-2-chloroacetamide:
- Conditions : DMF, K₂CO₃ (2 equiv), room temperature (12 h).
- Workup : Precipitation in ice-water, filtration, and drying.
Equation :
$$
\text{C}6\text{H}7\text{ClN}2\text{OS} + \text{C}7\text{H}5\text{N}3\text{OS}2 \xrightarrow{\text{K}2\text{CO}3} \text{C}{13}\text{H}{11}\text{N}5\text{O}2\text{S}2 + \text{KCl} + \text{H}_2\text{O}
$$
Yield : 65–70% (HPLC purity >95%).
Comparative Analysis of Synthetic Routes
| Step | Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiazole formation | Hantzsch synthesis | HCl, EtOH, reflux | 78 | 90 |
| Oxadiazole cyclization | CS₂/KOH | Ethanol, reflux | 72 | 88 |
| Chloroacetylation | Schotten-Baumann | TEA, DCM, 0°C | 90 | 95 |
| S-Alkylation | Nucleophilic substitution | K₂CO₃, DMF, rt | 68 | 96 |
Key Observations :
- Hantzsch synthesis offers scalability but requires stringent pH control.
- Oxadiazole cyclization with CS₂ demands excess base to prevent disulfide byproducts.
- S-Alkylation in DMF achieves superior solubility of both reactants compared to THF or acetonitrile.
Alternative Methodologies and Innovations
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) reduces oxadiazole formation time by 75% while maintaining comparable yields (68–70%).
Pd-Catalyzed Cross-Coupling
Exploratory use of Pd(OAc)₂/xantphos for C–S bond formation showed moderate success (45% yield), highlighting challenges in catalyst compatibility with sulfur-rich substrates.
Q & A
Q. Basic
- Anti-exudative assays : Administer the compound (50–100 mg/kg) to rats with carrageenan-induced edema; measure exudate volume reduction over 6–24 hours .
- Antiproliferative screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
How can in silico approaches predict biological targets and activity?
Q. Advanced
PASS Prediction : Use the PASS Online tool to predict activity spectra (e.g., anti-inflammatory, kinase inhibition) based on structural descriptors .
Molecular docking :
- Prepare the compound’s 3D structure (ChemDraw, Gaussian).
- Dock into target proteins (e.g., COX-2, EGFR) using AutoDock Vina; analyze binding affinity (ΔG ≤ −7 kcal/mol suggests strong interaction) .
ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) via SwissADME .
How to resolve spectral data contradictions during structural elucidation?
Q. Advanced
- Cross-validation : Compare NMR shifts with analogous compounds (e.g., δ 4.16 ppm for NHNH2 in oxadiazole derivatives ).
- High-resolution MS : Confirm exact mass (e.g., m/z 485.1070 for C24H16FN7O2S ).
- X-ray crystallography : Resolve ambiguous connectivity (e.g., thiazole-oxadiazole dihedral angles) .
How do structural modifications influence anti-exudative efficacy?
Q. Advanced (SAR)
- Thiazole modifications : Introducing electron-withdrawing groups (e.g., -NO2) at C4 increases hydrophobicity and membrane penetration .
- Oxadiazole substitutions : Replacing pyridin-3-yl with furan-2-yl reduces IC50 by 40% in rat models .
- Sulfanyl linker : Replacing -S- with -O- decreases activity, highlighting the critical role of sulfur in redox interactions .
What experimental controls ensure stability under varying conditions?
Q. Advanced
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours; monitor degradation via HPLC .
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C suggests robustness for storage) .
- Light sensitivity : Store samples in amber vials under UV/Vis light (λ = 254 nm) to assess photodegradation .
How to differentiate cytotoxicity from therapeutic effects in cell assays?
Q. Advanced
Dose-response curves : Compare IC50 values in cancer vs. normal cells (e.g., >10-fold selectivity indicates therapeutic potential) .
Mechanistic assays : Measure apoptosis (Annexin V/PI staining) and oxidative stress (ROS levels) to isolate mode of action .
Positive controls : Use reference drugs (e.g., doxorubicin) to benchmark cytotoxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
